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Compound of Interest

Compound Name: (Z)-Pent-2-enyl butyrate

Cat. No.: B15176332 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-
Pent-2-enyl butyrate, catering to researchers, scientists, and professionals in drug

development. The document details available mass spectrometry data and typical

spectroscopic characteristics for this compound, alongside standardized experimental protocols

for acquiring such data.

Molecular Structure
(Z)-Pent-2-enyl butyrate is an ester with the molecular formula C₉H₁₆O₂ and a molecular

weight of 156.22 g/mol . Its structure features a Z-configured double bond in the pentenyl

moiety, which significantly influences its spectroscopic properties.

Structure:

Spectroscopic Data
While complete, experimentally verified spectra for (Z)-Pent-2-enyl butyrate are not publicly

available in their entirety, this section compiles the accessible data and provides expected

values based on the analysis of similar compounds and functional groups.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data for (Z)-Pent-2-enyl butyrate is

available through the NIST Mass Spectrometry Data Center. The primary fragmentation peaks
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are summarized below. The fragmentation of esters typically involves cleavage at the C-O bond

and rearrangements.

Property Value

Molecular Formula C₉H₁₆O₂

Molecular Weight 156.22 g/mol

Top Peak (m/z) 71

Second Highest (m/z) 43

Third Highest (m/z) 41

Source: PubChem, NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for (Z)-Pent-2-enyl butyrate are not readily

available in public databases. However, expected chemical shifts can be predicted based on

the functional groups present in the molecule.

¹H NMR (Predicted)
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

CH₃ (butyrate) 0.9 - 1.0 Triplet

CH₂ (butyrate, adjacent to

CH₃)
1.6 - 1.7 Sextet

CH₂ (butyrate, adjacent to

C=O)
2.2 - 2.3 Triplet

O-CH₂ 4.5 - 4.6 Doublet

CH=CH (alkene) 5.4 - 5.6 Multiplet

CH₂ (pentenyl, adjacent to

C=C)
2.0 - 2.1 Quintet

CH₃ (pentenyl) 0.9 - 1.0 Triplet

¹³C NMR (Predicted)

Carbon Atom Predicted Chemical Shift (ppm)

C=O (ester carbonyl) 173 - 175

CH=CH (alkene) 120 - 140

O-CH₂ 60 - 65

CH₂ (butyrate, adjacent to C=O) 30 - 35

CH₂ (butyrate, adjacent to CH₃) 18 - 22

CH₃ (butyrate) 13 - 15

CH₂ (pentenyl, adjacent to C=C) 20 - 25

CH₃ (pentenyl) 13 - 15

Infrared (IR) Spectroscopy
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A vapor-phase IR spectrum for (Z)-Pent-2-enyl butyrate is noted in the SpectraBase

database, though the full spectrum is not publicly accessible. The characteristic absorption

bands for an unsaturated ester are expected in the following regions:

Functional Group Expected Absorption Range (cm⁻¹)

C=O (ester stretch) 1735 - 1750

C-O (ester stretch) 1100 - 1300

C=C (alkene stretch) 1640 - 1680 (weak for Z-isomer)

=C-H (alkene C-H stretch) 3000 - 3100

C-H (alkane C-H stretch) 2850 - 3000

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (Z)-Pent-2-enyl butyrate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-

32 scans.

Process the data using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the salt plates or the solvent.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a Gas

Chromatograph (GC) for separation and purification.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) analyzer.

Detection: Detect the ions and record their abundance to generate a mass spectrum.
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Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like (Z)-Pent-2-enyl butyrate.

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Final Report

Compound: (Z)-Pent-2-enyl butyrate

Dissolve in appropriate solvent

GC-MSNMR Spectrometer FTIR Spectrometer

Fourier Transform, Phasing, Baseline Correction Background Subtraction Library Matching, Fragmentation Analysis

Chemical Shift & Coupling Constant Analysis Functional Group Identification Molecular Weight & Formula Determination

Integrated Spectroscopic Data Report

Click to download full resolution via product page
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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